SSP1 pac region protein
CAS No.: 147015-70-1
Cat. No.: VC0234321
Molecular Formula: C40H80NO8P.H2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147015-70-1 |
---|---|
Molecular Formula | C40H80NO8P.H2O |
Molecular Weight | 0 |
Introduction
Biochemical Identity and Classification
The SSP1 pac region protein is a nuclease (EC 3.1.21.-) classified under the terminase family, which facilitates genome packaging in bacteriophages. It is derived from the Bacillus subtilis-infecting phage SPP1 and corresponds to the gene 1 product (small subunit) of the viral terminase complex . Key identifiers include:
Property | Details |
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CAS Registry Number | 147015-70-1 |
Synonyms | Terminase small subunit; GenBank CAA66571 (Translated from GenBank X97918) |
Molecular Formula | Not fully characterized |
Molecular Weight | Undetermined (predicted ~20–25 kDa based on homologous systems) |
Physical State | Liquid |
Purity | ≥99% |
Storage Conditions | Stable in dry, cool environments; avoid incompatible materials |
The protein’s primary function involves binding the pac site—a specific nucleotide sequence in the phage genome—and coordinating with the large terminase subunit (gene 2 product) to excise and package concatemeric DNA into preassembled capsids .
Functional Role in Viral DNA Packaging
Bacteriophage SPP1 employs a headful packaging mechanism, where the terminase complex ensures processive DNA translocation. The SSP1 pac region protein initiates this process through sequence-specific recognition, while the large subunit (ATPase-endonuclease) provides energy and enzymatic activity. Key steps include:
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Recognition: The SSP1 subunit binds the pac site (5′-TGCGCGCT-3′) in the phage genome, forming a nucleoprotein complex .
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Cleavage: The large subunit introduces staggered cuts upstream of the pac sequence, generating cohesive ends.
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Translocation: DNA is pumped into the procapsid via ATP hydrolysis-driven conformational changes.
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Termination: Head-full packaging triggers secondary cleavage, releasing the filled capsid.
This mechanism ensures high-fidelity genome packaging, critical for viral infectivity.
Structural and Mechanistic Insights
While the SSP1 pac region protein’s structure remains unresolved, homology modeling with related terminases (e.g., λ phage gpNu1) suggests a conserved N-terminal DNA-binding domain and a C-terminal subunit interaction domain. Key residues involved in pac recognition are hypothesized to reside in helix-turn-helix motifs, though mutagenesis studies are required for validation.
Applications and Research Utility
The SSP1 pac region protein is commercially available for R&D applications, including:
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DNA Packaging Studies: Reconstituting in vitro packaging systems to probe terminase mechanics.
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Biotechnological Tools: Engineering phage-derived vectors for gene delivery or antimicrobial therapies.
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Enzymatic Characterization: Screening nuclease inhibitors or optimizing packaging efficiency.
Challenges and Future Directions
Current limitations include incomplete structural data and a lack of kinetic studies. Future research should prioritize:
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Crystallography: Resolving 3D structures to map DNA-binding interfaces.
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Mutational Analysis: Identifying residues critical for pac recognition and subunit cooperation.
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Therapeutic Exploration: Harnessing terminase complexes for novel antimicrobial strategies.
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